molecular formula C28H33NO5 B4298771 N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE

Cat. No.: B4298771
M. Wt: 463.6 g/mol
InChI Key: GEAIARQFORTBPM-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a dimethoxybenzoyl group, and a benzamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-adamantanol with 2-bromoethylamine to form N-(2-adamantyloxy)ethylamine. This intermediate is then reacted with 4-(2,5-dimethoxybenzoyl)benzoic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: The benzamide group can be reduced to form amine derivatives.

    Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while reduction of the benzamide group can produce amine derivatives.

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: It can be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known for its rigidity and stability, which can influence the compound’s binding affinity to target proteins. The benzamide linkage and dimethoxybenzoyl group can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Adamantan-1-yloxy)ethyl]-2-(hexyloxy)benzamide
  • N-[2-(1-Adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide

Uniqueness

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE is unique due to its combination of an adamantane moiety with a dimethoxybenzoyl group. This structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability and specific binding interactions.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO5/c1-32-23-7-8-25(33-2)24(14-23)26(30)21-3-5-22(6-4-21)27(31)29-9-10-34-28-15-18-11-19(16-28)13-20(12-18)17-28/h3-8,14,18-20H,9-13,15-17H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAIARQFORTBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)NCCOC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE
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N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE
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N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE
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N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE
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N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE
Reactant of Route 6
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N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE

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